molecular formula C21H19NO5 B3755284 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester

Cat. No.: B3755284
M. Wt: 365.4 g/mol
InChI Key: HZXRHZQTVMWOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester typically involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.

    Coupling with Benzoic Acid Derivative: The chromene derivative is then coupled with a benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its chromene moiety allows it to act as a fluorescent probe, enabling the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester
  • **2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid ethyl ester
  • **4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid propyl ester

Uniqueness

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester stands out due to its butyl ester moiety, which can influence its solubility, bioavailability, and interaction with biological targets

Properties

IUPAC Name

butyl 3-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-2-3-11-26-20(24)15-8-6-9-16(12-15)22-19(23)17-13-14-7-4-5-10-18(14)27-21(17)25/h4-10,12-13H,2-3,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXRHZQTVMWOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester
Reactant of Route 2
Reactant of Route 2
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester
Reactant of Route 3
Reactant of Route 3
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester
Reactant of Route 4
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester
Reactant of Route 5
Reactant of Route 5
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester
Reactant of Route 6
Reactant of Route 6
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.